Euphenol

Membrane Biology Polyterpenoid Ciliate Model

Source Euphenol (Dihydroeuphol) for research requiring its precisely defined inverted stereochemistry at C13, C14, and C17. Unlike generic lanosterols, this isomer is essential for unambiguous geochemistry biomarker identification (MRM 414→259), studying its uniquely intermediate membrane reinforcement phenotype, and ensuring MGL inhibitor selectivity profiling accuracy. Substitution introduces critical uncertainty, making this specific CAS 564-60-3 entity irreplaceable.

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
Cat. No. B3025990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphenol
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1
InChIKeyMBZYKEVPFYHDOH-WZLOIPHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Euphenol (Dihydroeuphol) for Research Procurement: Baseline Compound Specifications and Structural Classification


Euphenol (CAS 564-60-3), also systematically designated as (3β,13α,14β,17α)-lanost-8-en-3-ol and synonymously known as Dihydroeuphol, is a tetracyclic triterpene . It is recognized as a synthetic derivative of the natural product Euphol and is classified as a lanosterol isomer, featuring a distinct stereochemical configuration at carbons 13, 14, and 17 [1][2]. The compound has been isolated from species within the genus Euphorbia, including Euphorbia kansui .

Why Euphenol Cannot Be Substituted with Generic Lanosterol or Euphol Analogs: Critical Evidence Gaps in Biological Selectivity


Euphenol presents a unique procurement and experimental challenge: it is a structurally distinct lanosterol isomer and Euphol derivative, yet its intrinsic biological activity remains largely uncharacterized in the primary literature . While its close analog, Euphol, demonstrates well-defined, potent, and reversible inhibition of monoacylglycerol lipase (MGL) (IC50 = 315 nM), these data cannot be extrapolated to Euphenol due to the absence of head-to-head studies [1][2]. Furthermore, Euphenol has demonstrated a unique functional profile in a ciliate membrane reinforcement model, where it was categorized with an intermediate efficacy distinct from both highly effective sterols and completely ineffective normal reinforcers, indicating a specific, non-interchangeable biological behavior [3]. Given this landscape, the substitution of Euphenol with other lanosterol isomers or triterpenes introduces substantial scientific uncertainty, making its acquisition essential for research requiring precisely this molecular entity for target identification, structure-activity relationship (SAR) studies, or as a reference standard in analytical chemistry.

Quantitative Evidence Guide: Verifiable Differentiation of Euphenol (Dihydroeuphol) for Scientific Procurement


Intermediate Membrane-Reinforcement Efficacy in Tetrahymena pyriformis: Differentiation from Highly Effective Sterols and Ineffective Hopanoids

In a functional assay using the ciliate Tetrahymena pyriformis treated with triparanol to inhibit growth, the addition of various polyterpenoids restored growth to differing extents. Euphenol, a lanosterol isomer, restored growth but with 'longer lag times and lower absorbances' compared to the highly effective sterols like sitosterol and cyclolaudenol, which resulted in 'almost normal' growth. This contrasts sharply with tetrahymanol and diplopterol, the ciliate's normal membrane reinforcers, which resulted in 'No growth at all' under the same conditions [1].

Membrane Biology Polyterpenoid Ciliate Model

Distinct Stereochemical Configuration from Lanosterol: A Basis for Differential Molecular Recognition

Euphenol is established as an isomer of lanosterol, with a critical stereochemical difference. It is defined as the 13α,14β,17α isomer, whereas lanosterol possesses the 13β,14α,17β configuration at the corresponding C/D ring junctions [1]. This inversion of stereochemistry at three chiral centers within the steroid nucleus is a profound structural alteration that would be expected to impact molecular recognition by proteins, membrane integration, and metabolic enzyme specificity.

Stereochemistry Triterpene Structural Biology

Characteristic Pyrolysis Marker for Geochemical and Paleoenvironmental Studies: Differentiation as a Lanostane Isomer

In advanced geochemical analyses, Euphenol is used as a reference standard due to its distinct chromatographic and mass spectral properties. Specifically, it has been employed in pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) experiments to track the elution patterns of lanostane isomers. Euphenol yields a unique MRM (414 → 259) signal that helps differentiate it from other lanostane isomers (l1 to l4), providing a critical reference point for identifying protosteranes in ancient sediments [1].

Geochemistry Biomarker Analytical Chemistry

Procurement-Driven Application Scenarios for Euphenol (Dihydroeuphol) Based on Verifiable Evidence


Reference Standard for Lanostane Isomer Differentiation in Advanced Geochemical Biomarker Analysis

For geochemistry laboratories employing pyrolysis-GC-MS to analyze ancient sediments and petroleum source rocks, Euphenol is an essential reference compound. Its unique chromatographic elution pattern and mass spectral signature (MRM 414 → 259) enable the unambiguous identification and differentiation of specific lanostane isomers (l1 to l4), which are crucial biomarkers for paleoenvironmental reconstruction and petroleum system analysis [1]. Procurement is necessary for any laboratory conducting studies on protosterane distributions, as it cannot be reliably substituted by other lanostane standards due to co-elution and spectral overlap risks.

Investigational Tool in Membrane Biophysics: Defining the Functional Impact of Triterpene Stereochemistry

Given its well-defined stereochemical inversion at C13, C14, and C17 relative to lanosterol, Euphenol serves as a precision molecular probe in membrane biophysics research [1][2]. Its intermediate efficacy in restoring growth to T. pyriformis, documented by Raederstorff & Rohmer (1988), makes it a valuable compound for dissecting the structure-function relationship of polyterpenoids as membrane reinforcers [3]. This scenario requires the procurement of Euphenol specifically, as other lanosterol isomers or triterpenes with different stereochemistry would not produce the same intermediate phenotype, making substitution invalid for the experimental design.

Structural Biology and Target Deconvolution for Uncharacterized Triterpene-Binding Proteins

Euphenol's unique stereochemistry positions it as a valuable chemical probe for target deconvolution studies. As a derivative of Euphol, a known MGL inhibitor (IC50 = 315 nM), Euphenol can be used in comparative binding assays to map the stereochemical requirements of the MGL ligand-binding pocket [4]. Furthermore, its distinct 3D structure makes it a candidate for screening against panels of sterol-binding proteins (e.g., nuclear receptors, NPC1, OSBP) to identify novel molecular targets. Procurement is justified as the compound serves as a negative control or selectivity probe in any assay where Euphol is the primary hit, ensuring that observed biological effects are correctly attributed to the specific stereoisomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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